1-(4-bromobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
Description
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Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN6O2/c1-10-8-23-13-14(21(2)17(26)22(3)15(13)25)19-16(23)24(20-10)9-11-4-6-12(18)7-5-11/h4-7H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPCCLQPSNWEOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-bromobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a derivative of the purine family and has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C15H18BrN5O2
- Molecular Weight : 372.24 g/mol
This compound features a triazino ring fused with a purine-like structure and is substituted with a bromobenzyl group. The presence of these functional groups is believed to influence its biological activity.
Biological Activity Overview
Research indicates that derivatives of triazines and purines often exhibit significant biological activities including antiviral, antibacterial, and anticancer properties. The specific biological activities of This compound include:
- Antiviral Activity : Similar compounds have shown efficacy against various viral infections. The incorporation of bromine in the structure may enhance lipophilicity and cellular uptake.
- Antibacterial Activity : Triazole derivatives are known for their antibacterial properties. The specific interactions of this compound with bacterial enzymes could be explored further.
- Anticancer Potential : Studies on related purine derivatives indicate potential mechanisms for inhibiting cancer cell proliferation.
Case Studies and Research Findings
-
Antiviral Efficacy :
- A study investigated the antiviral properties of various 1,2,4-triazole derivatives against herpes simplex virus (HSV). Compounds similar to our target compound demonstrated effective inhibition of viral replication in vitro .
- Another investigation highlighted that modifications in the triazole ring significantly impacted antiviral activity against acyclovir-resistant strains of HSV .
- Antibacterial Properties :
- Cytotoxicity Studies :
Table 1: Biological Activities of Related Compounds
Table 2: Cytotoxicity Results
| Compound Name | IC50 (µM) | Cell Line |
|---|---|---|
| 1-(4-bromobenzyl)-3,7,9-trimethyl... | TBD | A549 |
| 3-Phenacylthio Derivative | TBD | Vero E6 |
| Ribavirin | 0.5 | HSV-infected cells |
Q & A
Q. How can researchers optimize the synthesis of 1-(4-bromobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione?
Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters:
- Temperature and Time : Use controlled trials (e.g., 60–120°C, 6–24 hours) to identify conditions maximizing yield and purity. For example, analogous purine derivatives show improved yields at 80–100°C for 12 hours .
- Catalysts and Solvents : Screen ionic liquids (e.g., [Bmim]Cl) or ethanol-water mixtures to enhance regioselectivity, as demonstrated in triazolo-pyrimidine syntheses .
- Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm completion by HRMS .
Q. What spectroscopic methods are critical for confirming the structure of this compound?
Methodological Answer: A multi-spectral approach is essential:
- 1H/13C NMR : Assign peaks for bromobenzyl protons (δ 7.2–7.6 ppm) and methyl groups (δ 2.1–3.3 ppm), referencing DMSO-d6 solvent shifts .
- HRMS : Validate molecular mass (e.g., calculated vs. observed m/z within 0.01% error) .
- IR Spectroscopy : Identify carbonyl stretches (~1700 cm⁻¹) and C-Br bonds (~600 cm⁻¹) .
Q. How can researchers predict the biological activity of this compound based on its structure?
Methodological Answer: Use structure-activity relationship (SAR) studies:
- Substituent Analysis : The 4-bromobenzyl group may enhance lipophilicity and receptor binding, similar to fluorobenzyl derivatives in anti-inflammatory agents .
- Computational Docking : Model interactions with target proteins (e.g., kinases) using Schrödinger Suite or AutoDock, leveraging triazino-purine scaffolds known for kinase inhibition .
Q. What purification strategies are effective for isolating this compound?
Methodological Answer:
- Recrystallization : Use ethanol-water mixtures (1:3 ratio) to remove unreacted precursors, as shown in triazolo-quinazoline purifications .
- Column Chromatography : Employ silica gel with gradient elution (hexane → ethyl acetate) for high-purity isolation .
Advanced Research Questions
Q. How can reaction mechanisms for triazino-purine formation be elucidated?
Methodological Answer:
Q. How should contradictory bioactivity data (e.g., in vitro vs. in vivo) be resolved?
Methodological Answer:
Q. What computational tools are recommended for optimizing reaction conditions?
Methodological Answer:
- AI-Driven Platforms : Integrate COMSOL Multiphysics for simulating solvent effects and temperature gradients in reactor designs .
- High-Throughput Screening (HTS) : Pair automated synthesis robots with machine learning (e.g., TensorFlow) to predict optimal catalysts .
Q. How can researchers separate and characterize stereoisomers of this compound?
Methodological Answer:
Q. What methodologies assess the compound’s stability under physiological conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
